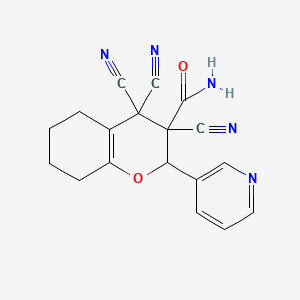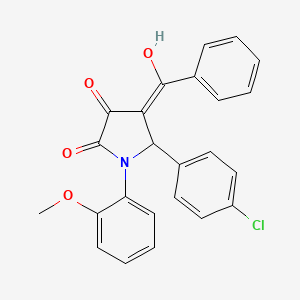![molecular formula C23H30N2O B11047683 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11047683.png)
2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a tert-butylphenoxy group and a 2-methylbutyl side chain, which may confer unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 4-tert-butylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Attachment of the 2-Methylbutyl Side Chain: The 2-methylbutyl side chain can be attached through an alkylation reaction. This involves reacting the intermediate with 2-methylbutyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the tert-butyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy group. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in chloroform, nitration with nitric acid in sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or tert-butyl group.
Reduction: Reduced forms of the benzimidazole ring or phenoxy group.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its benzimidazole core, which is known to interact with various biological targets.
Medicine
Medicinally, benzimidazole derivatives are known for their antiparasitic, antifungal, and anticancer activities. This compound could be investigated for similar therapeutic potentials, particularly in drug discovery and development.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stable chemical structure and potential for functionalization.
Mecanismo De Acción
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazoles exert their effects by binding to proteins or enzymes, inhibiting their function. This compound could interact with microtubules, enzymes involved in DNA replication, or cell signaling pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole
- 2-[(4-tert-butylphenoxy)methyl]-1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole may exhibit unique properties due to the presence of the 2-methylbutyl side chain. This side chain could influence the compound’s lipophilicity, bioavailability, and interaction with biological targets, potentially leading to distinct biological activities and applications.
Propiedades
Fórmula molecular |
C23H30N2O |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)benzimidazole |
InChI |
InChI=1S/C23H30N2O/c1-6-17(2)15-25-21-10-8-7-9-20(21)24-22(25)16-26-19-13-11-18(12-14-19)23(3,4)5/h7-14,17H,6,15-16H2,1-5H3 |
Clave InChI |
LUSUTLKKIIMPHY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11047605.png)
![2-(2-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11047607.png)

![6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047622.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11047624.png)

![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047632.png)
![N-[2-(4-methoxyphenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B11047639.png)
![2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-methylbenzamide](/img/structure/B11047641.png)
![6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine](/img/structure/B11047643.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridine](/img/structure/B11047650.png)
![5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11047675.png)
![2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11047677.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B11047684.png)